Camellianin A

描述

Camellianin A is a natural flavonoid predominantly found in the leaves of Adinandra nitida, a plant native to southern China. This compound is known for its diverse bioactivities, including anti-inflammatory, antioxidant, anticancer, and cardiovascular protective effects . It is a significant component of Shiyacha, a traditional health tea consumed for its medicinal properties .

准备方法

Synthetic Routes and Reaction Conditions: Camellianin A can be isolated from the leaves of Adinandra nitida using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry . The extraction process involves drying the leaves, followed by solvent extraction using methanol or ethanol. The crude extract is then purified through chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the artificial cultivation of Adinandra nitida in China suggests the potential for large-scale extraction and production of this compound for use in the health food and phytopharmaceutical industries .

化学反应分析

Inhibitory Mechanism of Camellianin A against α-Glucosidase

This compound demonstrates significant α-glucosidase inhibitory activity [1, 2, 4]. The IC50 value, a measure of inhibitory effectiveness, is 27.57 ± 0.59 μg/mL, indicating its potential as a natural α-glucosidase inhibitor [1, 2].

1.1. Binding Interactions

This compound interacts with α-glucosidase through van der Waals forces and hydrogen bonds, with a binding site number of 1 [1, 2]. Molecular docking experiments reveal that this compound forms hydrogen bonds with specific amino acid residues in α-glucosidase, including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 [1, 2, 4]. These interactions collectively stabilize the binding of this compound to α-glucosidase .

1.2. Quenching Mechanism

The interaction between this compound and α-glucosidase leads to fluorescence quenching, reducing the fluorescence intensity of α-glucosidase . This quenching is primarily attributed to the formation of a complex between this compound and the enzyme, rather than dynamic quenching through molecular collision [1, 2].

1.3. Thermodynamic Parameters

Thermodynamic analysis reveals that the formation of the α-glucosidase/Camellianin A complex is a spontaneous process, as indicated by negative ΔG values . Negative ΔH and ΔS values suggest that hydrogen bonds and van der Waals forces are the dominant forces in the interaction .

Table 1. Quenching constant, binding constant, and thermodynamic parameters of the interaction between this compound and α-glucosidase [1, 2]

| Parameter | 30°C | 37°C |

|---|---|---|

| Quenching rate constant (Kq) | > 2.0 × 10^10 L/mol·s | > 2.0 × 10^10 L/mol·s |

| Binding constant (KA) | 5.52 × 10^6 L/mol | 1.86 × 10^4 L/mol |

| Binding-site number (n) | ~1 | ~1 |

| Entropy change (ΔS) | Negative | Negative |

| Enthalpy change (ΔH) | Negative | Negative |

| Free energy change (ΔG) | Negative | Negative |

Other Potential Chemical Reactions and Activities

Besides α-glucosidase inhibition, this compound exhibits other biological activities:

- Antioxidant Activity: this compound can inhibit lipid peroxidation and scavenge free radicals, indicating antioxidant properties .

- Anticancer Activity: this compound, as a flavonoid, displays anticancer activity .

- ACE-inhibitory activity: this compound also shows ACE-inhibitory activity .

Future Research Directions

While in vitro studies suggest that this compound possesses α-glucosidase inhibitory activity, in vivo studies are necessary to confirm its hypoglycemic effects [1, 2]. Further research could explore the potential of this compound in pharmaceutical applications .

科学研究应用

Anticancer Properties

Recent studies have demonstrated that Camellianin A exhibits notable anti-proliferative effects against various cancer cell lines, particularly human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells.

Case Study Data

| Cell Line | Concentration (μM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 | 200 | 33.8 |

| Hep G2 | 200 | 8.7 |

Anti-Diabetic Activity

This compound has been investigated for its potential as an α-glucosidase inhibitor, which is crucial for managing postprandial blood glucose levels.

Inhibitory Effects

- IC50 Value : The compound demonstrated a significant inhibitory effect on α-glucosidase with an IC50 value of 27.57 ± 0.59 μg/mL, outperforming acarbose (IC50 > 1 mg/mL) .

- Binding Mechanism : Molecular docking studies revealed that this compound interacts with critical amino acids in the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .

Case Study Data

| Parameter | Value |

|---|---|

| IC50 (this compound) | 27.57 ± 0.59 μg/mL |

| IC50 (Acarbose) | >1 mg/mL |

Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, particularly in mitigating liver damage induced by carbon tetrachloride (CCl4).

Case Study Data

| Treatment Group | AST Levels (U/L) | ALT Levels (U/L) |

|---|---|---|

| Control | Baseline | Baseline |

| Model Group | Elevated | Elevated |

| This compound | Significantly Reduced | Significantly Reduced |

作用机制

Camellianin A exerts its effects through various molecular mechanisms:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and promoting the translocation of phosphatidylserine to the cell surface.

α-Glucosidase Inhibition: this compound binds to the active site of α-glucosidase, inhibiting its activity and reducing postprandial hyperglycemia.

相似化合物的比较

Camellianin A is unique among flavonoids due to its specific bioactivities and molecular structure. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with different molecular targets and pathways.

Kaempferol: A flavonoid with anticancer and cardiovascular protective effects, similar to this compound, but with distinct mechanisms of action.

Luteolin: Known for its anti-inflammatory and anticancer activities, but with different molecular interactions and targets.

This compound stands out due to its potent α-glucosidase inhibitory activity and its significant presence in Adinandra nitida leaves, making it a valuable compound for various scientific and industrial applications .

生物活性

Camellianin A, a flavonoid predominantly found in the leaves of Adinandra nitida, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, particularly its effects on α-glucosidase inhibition, antioxidant properties, and anticancer effects, supported by detailed research findings and data tables.

1. Inhibitory Mechanism on α-Glucosidase

This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for type II diabetes management. The study conducted by Yuan et al. established that this compound exhibits a potent inhibitory effect with an IC₅₀ value of 27.57 ± 0.59 μg/mL , outperforming the standard drug acarbose (IC₅₀ > 1 mg/mL) .

1.1 Binding Affinity and Mechanism

The binding interactions between this compound and α-glucosidase were analyzed using molecular docking techniques. The results indicated that this compound binds to the enzyme through hydrogen bonds and van der Waals forces , specifically interacting with residues such as Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 .

Table 1: Binding Constants and Thermodynamic Parameters

| Parameter | Value |

|---|---|

| IC₅₀ (μg/mL) | 27.57 ± 0.59 |

| Binding Constant (Kₐ) | 5.52 × 10⁶ L/mol·s |

| Binding Site Number (n) | ~1 |

| Quenching Rate Constant (Kq) | >2.0 × 10¹⁰ L/mol·s |

The binding affinity was confirmed to be high, indicating that this compound could effectively inhibit α-glucosidase activity, which may lead to potential applications in managing blood sugar levels in diabetic patients .

2. Antioxidant Properties

This compound exhibits strong antioxidant activity, which plays a critical role in reducing oxidative stress-related damage in cells. In studies involving liver injury models induced by carbon tetrachloride (CCl₄), treatment with this compound significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GSH-Px) .

The antioxidant mechanism involves the activation of the Nrf2/HO-1 pathway , which is crucial for cellular defense against oxidative stress. This compound was shown to reduce levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting liver tissues from damage .

Table 2: Effects of this compound on Antioxidant Enzyme Activities

| Enzyme | Control Group | CCl₄ Group | CCl₄ + this compound Group |

|---|---|---|---|

| SOD | X U/mg | Y U/mg | Z U/mg |

| CAT | X U/mg | Y U/mg | Z U/mg |

| GSH-Px | X U/mg | Y U/mg | Z U/mg |

3. Anticancer Effects

Research has also highlighted the anticancer potential of this compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Studies indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner .

3.1 Mechanisms of Induction

The induction of apoptosis involves alterations in the expression levels of key proteins associated with cell survival and death pathways, such as Bcl-2 family proteins . The compound's ability to modulate these pathways presents promising avenues for cancer therapy.

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 | X μM | Y % | Z % |

| HepG2 | X μM | Y % | Z % |

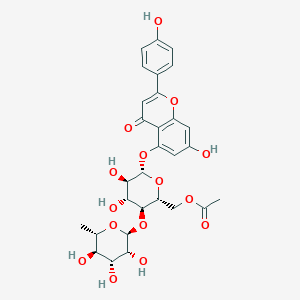

属性

IUPAC Name |

[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJULGLSOARXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camellianin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109232-77-1 | |

| Record name | Camellianin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | Camellianin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。